4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid

Description

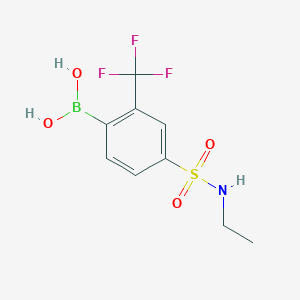

4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid is a boronic acid derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and an N-ethylsulfamoyl (-SO₂NHCH₂CH₃) substituent at the 4-position of the phenyl ring. Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions, a cornerstone of synthetic organic chemistry for constructing biaryl systems. The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, while the sulfamoyl moiety may modulate solubility and reactivity .

Properties

IUPAC Name |

[4-(ethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF3NO4S/c1-2-14-19(17,18)6-3-4-8(10(15)16)7(5-6)9(11,12)13/h3-5,14-16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORQJLWERYMYSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NCC)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-trifluoromethylphenylboronic acid and ethylamine.

Formation of the Sulfamoyl Group: The ethylamine is reacted with sulfuryl chloride to form N-ethylsulfamoyl chloride.

Coupling Reaction: The N-ethylsulfamoyl chloride is then coupled with 4-bromo-2-trifluoromethylphenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 4-(N-Ethylsulfamoyl)-2-trifluoromethylphenol.

Reduction: 4-(N-Ethylsulfamoyl)-2-difluoromethylphenylboronic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Research

The compound has been explored for its potential as an anticancer agent. Boronic acids, including derivatives like 4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid, have been investigated for their ability to inhibit tubulin polymerization, a crucial process in cancer cell proliferation. Studies have shown that boronic acid derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

1.2 Immunosuppressive Properties

Research indicates that compounds similar to this compound may act as selective sphingosine-1-phosphate receptor (S1P1) agonists. These compounds can induce lymphocyte sequestration in secondary lymphoid tissues, providing a mechanism for immunosuppression without the systemic side effects commonly associated with traditional immunosuppressants . This application is particularly relevant in the context of organ transplantation and autoimmune disease treatment.

Organic Synthesis Applications

2.1 Suzuki-Miyaura Coupling Reactions

this compound is utilized as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis. This reaction is essential for the synthesis of complex molecules, including pharmaceuticals and agrochemicals . The trifluoromethyl group enhances the electronic properties of the compound, making it a valuable building block in synthetic chemistry.

2.2 Synthesis of Novel Compounds

The compound serves as an intermediate in synthesizing other biologically active molecules. For instance, it can be used to create derivatives that exhibit enhanced pharmacological properties or reduced toxicity profiles compared to existing drugs .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism by which 4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target proteins.

Comparison with Similar Compounds

Substituent Variations in Sulfamoyl-Boronic Acids

The target compound belongs to a family of sulfamoyl-substituted phenylboronic acids. Key structural analogs include:

Key Observations:

Alkyl Chain Length in Sulfamoyl Group: Increasing the alkyl chain length (methyl → ethyl → propyl) correlates with higher molecular weight and lipophilicity. For example, the propyl analog (311.08 g/mol) is ~28 g/mol heavier than the methyl derivative .

Trifluoromethyl vs. Methyl Substituents :

- Replacing -CF₃ with -CH₃ (as in (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid) decreases molecular weight by ~54 g/mol and reduces electron-withdrawing effects, which may alter reaction kinetics in Suzuki couplings .

Availability :

- Most trifluoromethyl-containing derivatives (target compound, methyl, propyl) are discontinued, suggesting niche applications or synthetic challenges .

- Methyl-substituted analogs (e.g., 1217501-46-6) remain available, likely due to broader utility .

Electronic and Reactivity Profiles

- Trifluoromethyl Group : The -CF₃ group is strongly electron-withdrawing, polarizing the boronic acid moiety and enhancing reactivity toward electrophilic partners in cross-coupling reactions. This contrasts with -CH₃, which is electron-donating and may slow reaction rates .

- Sulfamoyl Group: The -SO₂NH-R group can act as a directing group in metal-catalyzed reactions and improve aqueous solubility compared to non-polar substituents. Ethyl and propyl chains balance solubility and steric effects .

Biological Activity

4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, properties, and biological activity of this compound, drawing from diverse research findings and case studies.

The compound has the following chemical formula:

- Molecular Formula : C₉H₁₁BF₃NO₄S

- Molecular Weight : 303.16 g/mol

The presence of the trifluoromethyl group enhances its lipophilicity and acidity, which are critical for its interactions with biological targets. The boronic acid functionality allows for reversible binding to diols, which is a significant feature in drug design.

Antimicrobial Activity

Research has demonstrated that boronic acids, including this compound, exhibit antimicrobial properties. The mechanism of action is thought to involve inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis in microorganisms.

In Vitro Studies

In vitro studies have shown that this compound exhibits moderate antibacterial activity against various pathogens. Notably:

- Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against Escherichia coli and Bacillus cereus, with MIC values lower than those observed for some established antibiotics like AN2690 (Tavaborole) .

- The compound also demonstrates antifungal activity against Candida albicans and Aspergillus niger, suggesting a broad-spectrum antimicrobial potential .

| Microorganism | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Escherichia coli | 8 | Higher |

| Bacillus cereus | 4 | Lower |

| Candida albicans | 16 | Similar |

| Aspergillus niger | 32 | Similar |

The proposed mechanism involves the formation of a spiroboronate complex with adenosine monophosphate (AMP), disrupting the function of LeuRS in target microorganisms. This interaction is critical as it prevents protein synthesis, leading to microbial cell death .

Anticancer Activity

Emerging studies suggest that compounds with boronic acid moieties can also serve as anticancer agents by inhibiting tubulin polymerization, which is crucial for cell division. The structural analogs of this compound have shown promise in preclinical models for their ability to disrupt microtubule dynamics in cancer cells .

Case Studies

- Tubulin Polymerization Inhibition : A study indicated that derivatives of phenylboronic acids could inhibit tubulin polymerization effectively, demonstrating significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231 cells .

- Vascular Disruption : Research on related compounds has shown potential vascular disrupting activity in mouse models, highlighting the need for further investigation into the therapeutic applications of boronic acids in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.